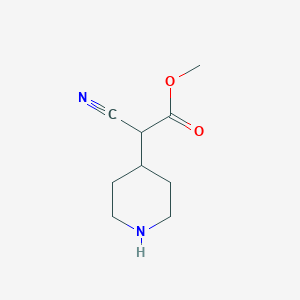

Methyl 2-cyano-2-(piperidin-4-yl)acetate

Description

Methyl 2-cyano-2-(piperidin-4-yl)acetate is a cyanoacetate derivative featuring a piperidine ring substituted at the 4-position. Its structure combines a cyano group adjacent to an ester moiety, rendering it reactive in nucleophilic additions and cyclization reactions.

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

methyl 2-cyano-2-piperidin-4-ylacetate |

InChI |

InChI=1S/C9H14N2O2/c1-13-9(12)8(6-10)7-2-4-11-5-3-7/h7-8,11H,2-5H2,1H3 |

InChI Key |

BWLGAPAJRQQLDL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C#N)C1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-2-(piperidin-4-yl)acetate typically involves the reaction of piperidine with cyanoacetic acid or its derivatives. One common method is the cyanoacetylation of piperidine using cyanoacetic acid and a suitable catalyst, such as triethylamine, in an organic solvent like ethanol . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The cyano group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Methyl 2-cyano-2-(piperidin-4-yl)acetate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-cyano-2-(piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyano group and piperidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Piperidine-Based Cyanoacetates

Ethyl 2-(piperidin-4-yl)acetate Structural Difference: Lacks the cyano group at the 2-position. Physicochemical Properties:

- Molecular weight: 171.23 g/mol (vs. 182.22 g/mol for the target compound).

- Log Po/w (octanol-water partition coefficient): 0.8 (predicted), indicating lower hydrophobicity compared to the cyano-substituted analogue . Applications: Primarily used in peptide synthesis and as an intermediate for piperidine-containing pharmaceuticals .

Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate

- Structural Difference : Features a 6-chloropyridazine substituent on the piperidine nitrogen.

- Reactivity : The electron-withdrawing chlorine atom enhances electrophilicity, favoring coupling reactions. This compound is utilized in kinase inhibitor development .

Non-Piperidine Cyanoacetates

Methyl 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate Structural Difference: Replaces the piperidine ring with a pyrrolidinone (2,5-dioxopyrrolidine) moiety. Biological Activity: Exhibits in vitro anti-inflammatory (IC₅₀ = 12.3 µM) and antidiabetic (α-amylase inhibition: 68% at 100 µM) activity, attributed to the succinimide core’s interaction with enzyme active sites . Computational Data: Binding energy (BE) of -8.2 kcal/mol against cyclooxygenase-2 (COX-2), superior to the piperidine analogue (-6.9 kcal/mol) due to enhanced hydrogen bonding with the pyrrolidinone carbonyl .

Diethyl 2,2-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) Structural Difference: Contains a 1,3-dithietane ring and dual cyanoacetate groups. Applications: Functions as a precursor for sulfur-rich heterocycles, leveraging the dithietane ring’s photochemical reactivity .

Physicochemical and Pharmacokinetic Comparison

Key Observations :

- The cyano group increases molecular polarity (higher TPSA) but reduces bioavailability compared to non-cyano analogues.

- Piperidine derivatives generally exhibit better BBB permeability than pyrrolidinone-based compounds due to lower TPSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.